2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol is a heterocyclic compound that contains a tetrahydropyridine ring with an ethanol substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-pyridylacetonitrile using hydrogenation techniques. The reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is often achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydropyridine derivatives.
Substitution: Introduction of halogen or other functional groups.
Scientific Research Applications
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential neuroprotective effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine hydrochloride
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness
2-(1,2,3,6-Tetrahydropyridin-4-yl)ethanol is unique due to its ethanol substituent, which imparts distinct chemical properties and reactivity. This differentiates it from other tetrahydropyridine derivatives, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-6-3-7-1-4-8-5-2-7/h1,8-9H,2-6H2 |
InChI Key |
LZEWAXTWSFEHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.